molecular formula C11H10Cl2N2O B2478075 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide CAS No. 128173-43-3

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide

Cat. No. B2478075
CAS RN: 128173-43-3
M. Wt: 257.11
InChI Key: OJVSVGOYUZEMQH-UHFFFAOYSA-N
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Description

“2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide” is a chemical compound . It is a derivative of cyanoacetamide, which is a highly reactive molecule used as a precursor or reaction intermediate .


Synthesis Analysis

The synthesis of cyanoacetamide derivatives, such as “this compound”, can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichloroaniline .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C3H4N2O . The structure contains two electrophilic centers that appear at the carbon of the carbonyl and the carbon of the cyanide group. In addition, it includes two nucleophile centers localized on NH of acetamide and the methylene group .


Chemical Reactions Analysis

The cyanoacetamide derivatives are highly reactive molecules and used as precursors or reaction intermediates because they contain two centers of reaction - the carbonyl and cyanocenters. This makes them able to react with widespread bidentate reagents to form a variety of heterocycles .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Opioid Agonists: A study detailed the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which includes compounds structurally similar to 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide. These compounds were evaluated as opioid kappa agonists. The research utilized conformational analysis to develop novel compounds with potent analgesic effects (Costello et al., 1991).

Environmental and Agricultural Studies

  • Degradation in Wastewater Treatment: Research has been conducted on the degradation products of 2,4-Dichlorophenoxyacetic acid, a compound related to this compound, in advanced oxidation processes for wastewater treatment. This study provides insights into the environmental fate of such compounds (Sun & Pignatello, 1993).

Pharmacology and Chemistry

  • Metabolism Studies: The metabolism of related compounds in rats was explored, focusing on identifying metabolites in feces and urine. Such studies are crucial for understanding the biotransformation and potential therapeutic applications of these compounds (Tomigahara et al., 2006).

Material Science and Chemistry

  • Organic Fillers in Paper Sheets: A study investigated the use of related compounds as organic fillers in paper sheets. This research is significant for the development of new materials with improved properties (Fahim & Abu-El Magd, 2021).

Molecular Structure and Spectroscopy

  • Quantum Chemical Calculations: The molecular structure and properties of related dichlorophenyl acetamides were analyzed using quantum chemical calculations. This research aids in understanding the electronic structure and reactivity of these compounds (Choudhary et al., 2014).

properties

IUPAC Name

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7(15-11(16)4-5-14)9-3-2-8(12)6-10(9)13/h2-3,6-7H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVSVGOYUZEMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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